molecular formula C20H24N4OS B286271 (2Z,5Z)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

Cat. No. B286271
M. Wt: 368.5 g/mol
InChI Key: RHJGSCJXSISQBL-DOZOSFQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,5Z)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has been synthesized using different methods, and its mechanism of action has been explored.

Mechanism of Action

The mechanism of action of ((2Z,5Z)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that the compound can interact with DNA and inhibit the activity of enzymes involved in DNA replication and repair. The compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((2Z,5Z)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one have been extensively studied. The compound has been shown to have antimicrobial and antifungal properties by inhibiting the growth of bacteria and fungi. It has also been shown to have anticancer properties by inducing apoptosis in cancer cells. In addition, the compound has been explored for its potential use as a photosensitizer in photodynamic therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of ((2Z,5Z)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one is its potential use as a fluorescent probe for the detection of metal ions. The compound has also been shown to have antimicrobial, antifungal, and anticancer properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of the compound is its potential toxicity, which needs to be further explored.

Future Directions

There are several future directions for the study of ((2Z,5Z)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one. One of the future directions is the exploration of its potential use as a photosensitizer in photodynamic therapy. Another future direction is the development of new drugs based on the compound's antimicrobial, antifungal, and anticancer properties. Further studies are also needed to explore the compound's potential toxicity and its mechanism of action.

Synthesis Methods

((2Z,5Z)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one can be synthesized using different methods. One of the commonly used methods involves the condensation of 2-ethyl-4-methylthiazole-5-carboxylic acid hydrazide and 4-dimethylaminobenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then treated with thionyl chloride and 2-mercaptoethanol to yield the final compound. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

((2Z,5Z)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research. The compound has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, the compound has been explored for its potential use as a photosensitizer in photodynamic therapy.

properties

Molecular Formula

C20H24N4OS

Molecular Weight

368.5 g/mol

IUPAC Name

(5Z)-5-[[1-[4-(dimethylamino)phenyl]pyrrol-2-yl]methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N4OS/c1-5-21-20-23(6-2)19(25)18(26-20)14-17-8-7-13-24(17)16-11-9-15(10-12-16)22(3)4/h7-14H,5-6H2,1-4H3/b18-14-,21-20?

InChI Key

RHJGSCJXSISQBL-DOZOSFQVSA-N

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/C2=CC=CN2C3=CC=C(C=C3)N(C)C)/S1)CC

SMILES

CCN=C1N(C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)N(C)C)S1)CC

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)N(C)C)S1)CC

Origin of Product

United States

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